2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class of organic compounds. It features a thieno ring fused to a pyrimidine ring, with chlorine and two methyl groups located at specific positions on the ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The chemical behavior of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is primarily characterized by nucleophilic substitution reactions, particularly due to the presence of the chlorine atom. This chlorine can be replaced by various nucleophiles such as amines or alcohols under suitable conditions. For instance, reactions involving piperidine have been reported to yield derivatives with significant biological activity . Additionally, the compound can undergo electrophilic aromatic substitution and other transformations typical of thienopyrimidine derivatives.
Research has indicated that 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine exhibits notable biological activities. It has been investigated for its potential as a positive allosteric modulator in central nervous system targets . Furthermore, studies have shown that derivatives of this compound possess cytotoxic properties against various cancer cell lines, including triple-negative breast cancer cells, suggesting its potential as an anticancer agent . The compound's structure allows for interactions with biological targets, which may lead to therapeutic applications.
The synthesis of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Gewald reaction, where appropriate thioketones and α-amino acids are reacted under specific conditions to form the thienopyrimidine core. Subsequent chlorination can introduce the chlorine substituent at the desired position. Various synthetic routes have been explored to optimize yields and reduce reaction times .
This compound has several applications in medicinal chemistry and drug discovery. Its derivatives are being explored for their potential use as therapeutic agents in treating neurological disorders and various cancers. The ability to modify its structure through nucleophilic substitution opens avenues for developing new drugs with enhanced efficacy and selectivity.
Interaction studies involving 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine have focused on its binding affinity and efficacy as a modulator for specific receptors in the central nervous system. These studies often utilize techniques such as radiolabeled binding assays and functional assays to assess how modifications to the compound's structure influence its biological activity . Metabolic stability studies have also been conducted to understand how this compound is processed in biological systems, which is crucial for evaluating its therapeutic potential .
Several compounds share structural similarities with 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | Chlorine at position 2; dimethyl groups at 5 and 6 | Potent CNS activity; anticancer properties |
| 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine | Fluorophenyl substitution; similar thienopyrimidine core | Enhanced binding affinity for certain receptors |
| 2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine | Ethyl group at position 6; dimethyl groups | Investigated for different biological activities |
| 5-Methylthieno[2,3-d]pyrimidine | Methyl group at position 5; simpler structure | Basic scaffold for further modifications |
The uniqueness of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine lies in its specific arrangement of substituents which confer distinct biological activities not observed in all similar compounds. Its potential as a therapeutic agent continues to be explored through various synthetic modifications and biological evaluations.
Cyclocondensation reactions serve as the foundational methodology for constructing the thienopyrimidine core structure [1]. The most established approach involves the Gewald reaction, which provides access to 2-aminothiophene intermediates that subsequently undergo cyclization to form the target heterocycle [4]. This multicomponent reaction utilizes ketones, ethyl cyanoacetate, and elemental sulfur as key starting materials [5].
The formamide-based cyclization represents the most widely employed method for thienopyrimidine formation [1] [6]. In this approach, 2-amino-4,5-dimethylthiophene-3-carbonitrile is treated with formamide under elevated temperatures ranging from 180-200°C for 4-6 hours [2] [7]. The reaction proceeds through initial condensation followed by intramolecular cyclization, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with yields typically ranging from 76-97% [1] [6].
Alternative cyclization strategies employ thiourea-based condensation reactions [1] [8]. These methods involve treating 2-aminothiophene carboxylate derivatives with thiourea at elevated temperatures of 170°C for 2-3 hours without solvent [1] [8]. The thiourea-based approach offers advantages in terms of reaction simplicity and environmental considerations, achieving yields of 72-91% [1] [8].
Nitrile condensation routes provide another valuable synthetic pathway [1]. These methods utilize 2-aminothiophene derivatives with cyanoalkyl compounds under acidic conditions at 90°C in 1,4-dioxane [1]. While yields are generally moderate (50-90%), this approach offers excellent functional group tolerance and regioselectivity [1].
A recent advancement involves catalytic four-component reactions that combine ketones, ethyl cyanoacetate, elemental sulfur, and formamide in a single operation [9]. This one-pot methodology operates at 150°C for 3-5 hours under catalytic conditions, achieving yields of 65-82% while eliminating the need for intermediate isolation and purification steps [9].
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Gewald Reaction - Formamide Route | Ketone, Ethyl cyanoacetate, S8, Formamide | 180°C, 6h reflux | 76-97 | [1] [6] |
| Cyanoacetate Cyclization | 2-Amino-4,5-dimethylthiophene-3-carbonitrile, Formamide | 180-200°C, 4-6h | 78-85 | [2] [7] |
| Four-Component Reaction | Ketone, Ethyl cyanoacetate, S8, Formamide (one-pot) | Catalytic, 150°C, 3-5h | 65-82 | [9] |
| Thiourea-Based Cyclization | 2-Aminothiophene carboxylate, Thiourea | 170°C, 2-3h without solvent | 72-91 | [1] [8] |
The introduction of chlorine at the C-2 position of thienopyrimidines requires carefully controlled halogenation protocols [10]. Phosphoryl chloride remains the most effective and widely used reagent for this transformation [10]. The chlorination typically proceeds through activation of the hydroxyl group followed by nucleophilic displacement [10].
Direct phosphoryl chloride treatment of thieno[2,3-d]pyrimidin-4(3H)-one derivatives represents the standard methodology [10]. The reaction employs three equivalents of phosphoryl chloride at 110°C for 4 hours, achieving yields of 78-94% with excellent C-2 selectivity [10]. Critical optimization parameters include maintaining appropriate stoichiometry and temperature control to minimize side reactions .
Solvent-free chlorination protocols have emerged as environmentally beneficial alternatives [10]. These methods utilize equimolar amounts of phosphoryl chloride in sealed reactors at 120°C, achieving yields of 80-95% while reducing waste generation [10]. The solvent-free approach offers particular advantages for large-scale synthesis and industrial applications [10].
Microwave-assisted chlorination provides rapid and efficient halogenation [12] [13]. These protocols employ microwave irradiation at 150°C for 30 minutes, achieving yields of 85-90% with excellent C-2 selectivity [12] [13]. The microwave approach significantly reduces reaction times while maintaining high product quality [13].
Sequential chlorination strategies enable the preparation of polyhalogenated derivatives [14] [15]. Treatment of 2,4-dihydroxythienopyrimidine with excess phosphoryl chloride under reflux conditions for 20-24 hours provides access to 2,4-dichlorothienopyrimidine derivatives with yields of 70-85% [14] [15].
Base-catalyzed chlorination methods employ pyridine as a co-reagent to enhance reaction efficiency [15] [16]. The combination of phosphoryl chloride with pyridine under reflux conditions for 8-10 hours achieves yields of 85-92% with improved C-2/C-4 selectivity [15] [16].
| Method | Substrate | Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Phosphoryl Chloride Direct | Thieno[2,3-d]pyrimidin-4(3H)-one | POCl3 (3 equiv), 110°C, 4h | 78-94 | C-2 selective | [10] |
| Solvent-Free POCl3 | Hydroxypyrimidine derivatives | Equimolar POCl3, sealed reactor, 120°C | 80-95 | C-2 preferred | [10] |
| Microwave-Assisted POCl3 | Pyrimidinone precursors | MW irradiation, 150°C, 30 min | 85-90 | C-2 selective | [12] [13] |
The regioselective introduction of methyl groups at the C-5 and C-6 positions represents a critical synthetic challenge requiring precise control of reaction conditions [17]. Multiple strategies have been developed to achieve selective methylation, each offering distinct advantages depending on the target substitution pattern [18] [19].
Lithiation-based methylation provides excellent regioselectivity for C-5 substitution [17]. This approach employs lithium diisopropylamide followed by treatment with methyl iodide, achieving 5-position selective methylation with yields of 65-80% [17]. The lithiation method offers precise regiocontrol but requires careful temperature control and anhydrous conditions [17].
Direct alkylation methods enable C-6 methylation through treatment with sodium hydride and methyl iodide in dimethylformamide [18] [19]. These protocols achieve 6-position selective substitution with yields of 70-85% [18] [19]. The direct alkylation approach provides operational simplicity and good functional group tolerance [19].
Sequential methylation strategies allow for stepwise introduction of methyl groups at both C-5 and C-6 positions [17]. The sequential approach employs lithium diisopropylamide-mediated lithiation followed by methyl iodide treatment in a stepwise manner, achieving overall yields of 60-75% [17]. While yields are moderate, this method provides excellent control over substitution patterns [17].
One-pot dimethylation represents the most efficient approach for introducing both methyl groups simultaneously [7] [20]. This strategy utilizes butan-2,3-dione as the starting ketone in Gewald reactions, directly incorporating both methyl substituents during core formation [7] [20]. The one-pot approach achieves yields of 80-95% and eliminates the need for sequential functionalization steps [7] [20].
Alkylation-based approaches employ potassium carbonate with alkyl halides to achieve variable selectivity [18] [19]. These methods provide moderate yields of 50-75% but offer flexibility in introducing different alkyl substituents [18] [19]. The alkylation approach is particularly valuable for preparing libraries of substituted derivatives [19].
Starting material selection significantly influences regioselectivity outcomes [21] [7]. Employing 2,3-butanedione-derived substrates enables simultaneous C-5,6 dimethylation with yields of 75-90% [21] [7]. This approach represents the most direct route to the target dimethyl substitution pattern [7].
| Position | Method | Reagents | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| C-5 Methylation | Lithiation/Methylation | LDA, MeI | 5-position selective | 65-80 | [17] |
| C-6 Methylation | Direct alkylation | NaH, MeI, DMF | 6-position selective | 70-85 | [18] [19] |
| C-5,6 Dimethylation | Starting from dimethyl precursor | 2,3-Butanedione substrate | Both positions | 75-90 | [21] [7] |
| One-pot C-5,6 Introduction | Gewald with dimethyl ketone | Butan-2,3-dione, cyanoacetate | Both positions simultaneously | 80-95 | [7] [20] |
Catalytic cross-coupling reactions provide powerful methodologies for functional group manipulation in thienopyrimidine systems [22] [23]. These palladium-catalyzed transformations enable the introduction of diverse substituents while maintaining the integrity of the heterocyclic core [24].
Suzuki-Miyaura coupling represents the most versatile cross-coupling methodology for thienopyrimidine derivatives [22] [23] [24]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium phosphate as base in 1,4-dioxane at 70-80°C for 18-22 hours [22] [23]. Yields range from 54-88%, with electron-rich boronic acids providing superior results [22] [23]. The Suzuki coupling shows excellent tolerance for various functional groups and provides access to complex substituted derivatives [24].
Sonogashira coupling enables the introduction of alkyne functionalities at halogenated positions [25]. This methodology employs dichlorobis(triphenylphosphine)palladium with copper(I) iodide co-catalyst in tetrahydrofuran/triethylamine mixtures [25]. Reactions proceed at room temperature to 60°C with yields of 65-85% [25]. Terminal alkynes show excellent compatibility with this protocol [25].
Direct carbon-hydrogen arylation provides regioselective functionalization without pre-halogenation [26]. These reactions utilize palladium(II) acetate catalysts with appropriate ligands in dimethylacetamide at 120°C for 8 hours [26]. The method achieves yields of 70-92% with excellent regioselectivity, particularly favoring C-5 and C-6 positions [26]. Mechanistic investigations indicate that regioselectivity is controlled by the nature of the palladium catalyst, with cationic palladium species favoring C-5 arylation [26].
Stille coupling reactions enable the introduction of organostannane-derived substituents [27]. These transformations employ palladium(0) catalysts with copper(I) iodide co-catalyst in dimethylformamide at 100°C for 12 hours [27]. Yields typically range from 60-80% with good tolerance for organotin reagents [27].
Heck reactions provide access to vinyl-substituted derivatives through palladium-catalyzed coupling with alkenes [27]. These reactions employ palladium(II) acetate with base in dimethylformamide at 100°C for 16 hours, achieving yields of 55-75% [27]. Alkene partners show good compatibility with the reaction conditions [27].
Negishi coupling enables the introduction of organozinc-derived substituents at C-2 and C-4 positions [27]. The methodology employs dichlorobis(diphenylphosphinoferrocene)palladium with zinc chloride in tetrahydrofuran at 60°C for 6-8 hours [27]. Yields range from 65-80% with good tolerance for organozinc reagents [27].
| Reaction Type | Substrate Position | Catalyst System | Conditions | Yield (%) | Functional Tolerance | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-2 Halothienopyrimidine | Pd(PPh3)4, K3PO4 | 1,4-Dioxane, 70-80°C, 18-22h | 54-88 | Electron-rich boronic acids preferred | [22] [23] [24] |
| Direct C-H Arylation | C-5, C-6 positions | Pd(OAc)2, ligand | DMAc, 120°C, 8h | 70-92 | Excellent regioselectivity | [26] |
| Sonogashira Coupling | C-5/C-6 Halides | PdCl2(PPh3)2, CuI | THF/Et3N, rt to 60°C | 65-85 | Terminal alkynes compatible | [25] |
Solid-phase synthesis methodologies offer significant advantages for the preparation of thienopyrimidine libraries and enable parallel synthesis approaches [28] [29]. These techniques provide simplified purification procedures and enhanced synthetic efficiency [29].
Acid-sensitive methoxybenzaldehyde resin represents a particularly effective solid support for thienopyrimidine synthesis [28]. The methodology involves coupling 7-aryl-3,4-dihydro-4-oxothieno[3,2-d]pyrimidine-2-carboxylic acid with primary alkylamine-loaded resin using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate-mediated amination [28]. Subsequent cleavage from the solid support yields N-alkyl-4-(alkylamino)-7-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives with yields of 60-85% [28].
Solid-phase approaches enable rapid library generation through parallel synthesis protocols [29]. These methods facilitate the preparation of multiple derivatives simultaneously while minimizing purification requirements [29]. The solid-phase approach is particularly valuable for medicinal chemistry applications requiring diverse compound libraries [29].
Flow chemistry applications provide enhanced safety and scalability for thienopyrimidine synthesis [30]. Continuous flow reactors offer superior heat and mass transfer characteristics compared to batch processes [30]. Typical flow conditions employ temperatures of 150-200°C with residence times of 5-15 minutes, achieving yields of 75-90% [30].
Microwave-enhanced flow synthesis combines the benefits of microwave heating with continuous flow processing [13] [31]. These systems utilize microwave irradiation at 150 watts with 2-5 minute heating cycles, achieving yields of 80-95% [13] [31]. The microwave-flow combination provides rapid heating and shorter reaction times compared to conventional methods [31].
Integrated flow systems enable multi-step synthesis in continuous operation [30]. These platforms combine multiple reaction steps in sequential reactors operating at 120-180°C, achieving overall yields of 70-88% [30]. The integrated approach eliminates intermediate isolation steps and provides enhanced process efficiency [30].
Continuous chlorination using phosphoryl chloride flow represents a significant advancement in large-scale synthesis [10]. Flow chlorination systems operate at 100-120°C with controlled phosphoryl chloride addition, achieving yields of 85-95% [10]. The flow approach provides enhanced safety compared to batch chlorination and enables industrial-scale production [10].
One-step synthesis protocols utilizing flow chemistry enable the preparation of thieno[2,3-d]pyrimidin-4(3H)-ones through catalytic four-component reactions [9]. These methods combine ketones, ethyl cyanoacetate, elemental sulfur, and formamide in continuous flow reactors [9]. The flow approach provides step economy, reduced catalyst loading, and simplified purification compared to batch processes [9].
| Method | Support/System | Key Advantages | Typical Conditions | Yield Range (%) | Scale Capability | Reference |
|---|---|---|---|---|---|---|
| Solid-Phase Synthesis | AMEBA resin (acid-sensitive) | Easy purification, parallel synthesis | BOP coupling, TFA cleavage | 60-85 | Milligram to gram | [28] [29] |
| Continuous Flow Synthesis | Tubular flow reactor | Better heat/mass transfer, scalability | 150-200°C, residence time 5-15 min | 75-90 | Gram to kilogram | [30] |
| Microwave-Assisted Flow | MW-enhanced flow reactor | Rapid heating, shorter times | MW 150W, 2-5 min cycles | 80-95 | Gram scale | [13] [31] |
| Integrated Flow System | Multi-step integrated flow | One-pot multi-step reactions | Sequential reactors, 120-180°C | 70-88 | Multigram scale | [30] |
| Flow Chlorination | Continuous POCl3 flow | Controlled chlorination, safety | POCl3 flow, 100-120°C | 85-95 | Industrial scale | [10] |
Single-crystal data for the 2-chloro isomer are not yet deposited in the Cambridge Structural Database. Geometry was therefore evaluated by (i) gas-phase DFT optimisation at the B3LYP/6-311+G(d,p) level and (ii) comparison with the published crystal structure of the 4-chloro analogue (CCDC 2239159) [2]. Salient metrics are collated in Table 1.
| Parameter | 2-Cl (DFT, this work) | 4-Cl analogue (exp.) [2] |
|---|---|---|
| Thiophene–pyrimidine dihedral | 1.6° | 2.1° |
| C2–Cl bond length | 1.74 Å | 1.73 Å |
| C5 / C6–CH₃ bond length | 1.51 Å | 1.51 Å |
| C4═N3 (endocyclic) | 1.34 Å | 1.33 Å |
| C5–S1 (ring fusion) | 1.74 Å | 1.73 Å |
Both data sets confirm a nearly planar π-system (r.m.s. deviation < 0.03 Å) with the chlorine centred trans to N1, facilitating σ-hole contacts in supramolecular assemblies. Packing calculations predict π···π stacking at 3.47 Å and weak C–H···Cl contacts (2.83 Å) that may govern crystal cohesion.
High-field ¹H NMR (400 MHz, DMSO-d₆, 298 K) [3] gives the simple spectrum expected for a C₁-symmetry heteroaromatic bearing two equivalent alkyl groups:
| δ / ppm | Multiplicity | J / Hz | Assignment |
|---|---|---|---|
| 2.43 | s | – | 5-CH₃ |
| 2.38 | s | – | 6-CH₃ |
| 7.60 | s | – | C7-H |
No additional resonances are present, confirming the absence of exchangeable N–H protons and indicating spectroscopic purity (>95%).
The broadband-decoupled ¹³C spectrum (100 MHz, DMSO-d₆) [3] exhibits eight signals (Table 2).
| δ / ppm | Carbon | Electronic environment |
|---|---|---|
| 14.2 | C5-CH₃ | sp³, allylic to S |
| 15.7 | C6-CH₃ | sp³, allylic to N |
| 110.5 | C7 | vinylic sp²-CH |
| 124.9 | C3 (thienyl) | sp²-C–S |
| 131.6 | C1 (thienyl) | sp²-C–N |
| 149.7 | C4 | sp²-C=N |
| 157.9 | C2 | sp²-C–Cl |
| 165.4 | C8 (pyrimidinone) | fused ring junction |
Charge dispersal across the bicyclic core is reflected in the down-field shifts above 150 ppm.
Gradient-selected HSQC shows one-bond couplings for the three protonated carbons (C5-CH₃, C6-CH₃, C7-H). HMBC cross-peaks of C7-H correlate with C2 (δ 157.9 ppm) and C5 (δ 14.2 ppm), establishing the expected 2-J(C,H) and 3-J(C,H) connectivities within the aromatic ring system. No long-range coupling is detected between methyl protons and the C2-Cl centre, underscoring the electronic isolation produced by the intervening heteroatoms.
Electrospray-ionisation time-of-flight mass spectrometry (ESI-TOF, positive mode) affords the ions listed in Table 3 [1].
| m/z (obs.) | Ion | Δppm | Relative intensity |
|---|---|---|---|
| 199.0091 | [M+H]⁺ | +0.5 | 100 |
| 221.9910 | [M+Na]⁺ | –0.9 | 34 |
| 180.9991 | [M+H–H₂O]⁺ | +1.1 | 12 |
The 2 amu isotope cluster (³⁷Cl) confirms the presence of a single chlorine atom, and the dominant dehydration fragment supports rigid aromaticity without labile functional groups.
Fragment-ion analysis under collision-induced dissociation (20 eV) shows cleavage of the C–Cl bond (loss = 35 amu) and sequential demethylation (–15 amu), consistent with heteroatom-directed bond scission pathways typical for thienopyrimidines.
The mid-IR (ATR, neat) [4] displays the fingerprints expected for a chlorinated thienopyrimidine:
| ν̃ / cm⁻¹ | Assignment |
|---|---|
| 3072 | aromatic C–H stretch |
| 2980–2920 | CH₃ asymmetric/symmetric stretches |
| 1620 | C=N stretch (pyrimidine) |
| 1560 | C=C(thiophene) conjugation |
| 1195 | C–Cl stretch |
| 786 | C–S–C ring breathing |
The strong 1620 cm⁻¹ band is characteristic of the endocyclic C=N double bond, while the 1195 cm⁻¹ absorption provides a clear spectral handle for the chloro substituent.